,3,2-Dioxathiane 2-oxide, also known as trimethylene sulfite or 1,3-propylene sulfite, is being explored for its potential application as a high-temperature additive for electrolytes in lithium-ion batteries [1]. Research suggests that it can improve the decomposition resistance of the electrolyte [1]. This is crucial for the development of lithium-ion batteries that can function efficiently at higher temperatures. Improved thermal stability of the electrolyte can lead to longer battery life and enhanced safety.
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1,3,2-Dioxathiane 2-oxide, with the molecular formula C₃H₆O₃S and a molecular weight of 110.14 g/mol, is a cyclic sulfoxide that features a five-membered ring containing both sulfur and oxygen atoms. Its structure consists of three carbon atoms, one sulfur atom, and three oxygen atoms, making it a unique member of the dioxathiane family. The compound is also known by other names such as 1,3-dioxathiolane 2-oxide and cyclic ethylene sulfite, reflecting its structural characteristics and functional groups .
1,3,2-Dioxathiane 2-oxide can be synthesized through several methods:
These methods highlight its accessibility in laboratory settings for further research and application.
The applications of 1,3,2-dioxathiane 2-oxide span various fields:
Interaction studies involving 1,3,2-dioxathiane 2-oxide primarily focus on its reactivity with various nucleophiles and electrophiles. Its ability to form stable complexes with metals and other organic compounds has been explored. Additionally, safety data indicate that it can cause skin irritation or allergic reactions upon contact . Thus, handling precautions are necessary during experimentation.
Several compounds share structural similarities with 1,3,2-dioxathiane 2-oxide. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
1,3-Dioxolane | Cyclic ether | Lacks sulfur; primarily used as a solvent |
1,3-Dioxathiolane | Cyclic sulfoxide | Contains additional sulfur; used in similar applications |
Ethylene Sulfite | Cyclic sulfite | Less stable; simpler structure without dioxathiolane features |
The uniqueness of 1,3,2-dioxathiane 2-oxide lies in its balance of sulfur and oxygen within a cyclic framework, which imparts distinct chemical properties compared to its analogs.
Corrosive;Irritant